CIDD-0149897

Description

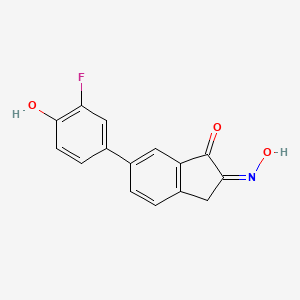

Introduction to (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one

As a fluorinated indenone derivative, this compound has garnered attention in synthetic organic chemistry for its potential as a building block in pharmaceutical intermediates. Its structural features combine an aromatic system with functional groups that enable diverse reactivity patterns, making it a subject of interest in materials science and medicinal chemistry research.

Chemical Classification and Identity

Molecular Structure and Formula

The compound’s molecular formula is C₁₅H₁₀FNO₃ , with a molecular weight of 271.24 g/mol . Its core structure consists of:

- Indenone bicyclic system : A fused bicyclic framework comprising a benzene ring connected to a cyclopentenone moiety.

- Z-configuration oxime group : The hydroxyimino (=N-OH) substituent at position 2 exhibits geometric isomerism, with the Z-configuration confirmed by IUPAC nomenclature.

- 3-Fluoro-4-hydroxyphenyl substitution : A para-hydroxyphenyl group with meta-fluorine substitution at position 6 of the indenone system.

The SMILES notation O=C1/C(CC2=C1C=C(C3=CC=C(O)C(F)=C3)C=C2)=N\O explicitly defines the stereochemistry and bonding relationships.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₀FNO₃ | |

| Molecular weight | 271.24 g/mol | |

| CAS Registry Number | 2862784-20-9 |

Physical and Chemical Properties

While comprehensive thermodynamic data remain unreported in public databases, key characteristics include:

- Purity specifications : Commercial samples typically exhibit ≥97% purity (HPLC grade).

- Solubility profile : Predicted lipophilicity (LogP ≈ 2.1) suggests moderate solubility in polar aprotic solvents like DMSO or DMF, based on structural analogs.

- Stability considerations : The conjugated enone system and oxime functionality may render the compound light-sensitive, necessitating storage in amber containers at 2–8°C.

Common Names and Synonyms

The compound is alternatively designated as:

- (2Z)-6-(3-Fluoro-4-hydroxyphenyl)-1H-indene-1,2(3H)-dione 2-oxime

- (2Z)-2-Hydroxyimino-6-(3-fluoro-4-hydroxyphenyl)-3H-inden-1-one

- CHEMBL4100245 (ChEMBL database identifier)

Relation to Indene Derivatives

As an indenone derivative, this compound shares structural homology with natural and synthetic indene-based molecules while exhibiting distinct features:

- Electronic modulation : The electron-withdrawing fluorine atom at position 3 of the phenyl ring alters electron density distribution compared to non-fluorinated analogs.

- Tautomeric potential : The α,β-unsaturated ketone in the indenone core enables keto-enol tautomerism, while the oxime group introduces additional resonance possibilities.

- Stereochemical complexity : The Z-configuration of the oxime group creates specific spatial constraints that influence molecular packing and intermolecular interactions.

Properties

Molecular Formula |

C15H10FNO3 |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one |

InChI |

InChI=1S/C15H10FNO3/c16-12-6-9(3-4-14(12)18)8-1-2-10-7-13(17-20)15(19)11(10)5-8/h1-6,18,20H,7H2/b17-13- |

InChI Key |

XIWQAWUOXXYWMB-LGMDPLHJSA-N |

Isomeric SMILES |

C\1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)/C1=N\O |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)C1=NO |

Origin of Product |

United States |

Preparation Methods

Core Indenone Synthesis via Friedel-Crafts Acylation

The indenone scaffold is typically synthesized via intramolecular Friedel-Crafts acylation. For example, 7-hydroxy-1-indanone derivatives are prepared from 4-bromo-7-hydroxy-1-indanone (3c ) through palladium-catalyzed cross-coupling with arylboronic acids. This method achieves regioselective functionalization at the 6-position, critical for subsequent fluorophenyl incorporation.

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | Dibromohydantoin, CH2Cl2, 10°C | 81.3% | |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, toluene/EtOH, 100°C | 68% |

Oxime Formation via Hydroxylamine Treatment

The hydroxyimino group is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride. A representative method involves dissolving 6-(3-fluoro-4-hydroxyphenyl)-1-indanone in ethanol, adding hydroxylamine hydrochloride and pyridine, and refluxing for 4–6 hours. The Z-configuration is controlled by steric effects during crystallization.

Optimized Conditions :

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/n-hexane) or recrystallization from ethanol/water. Structural confirmation is achieved via:

- 1H NMR (CDCl3): δ 7.23 (d, J = 8.1 Hz, 1H), 6.95–6.99 (m, 1H), 6.90–6.95 (m, 1H).

- HR-MS : m/z 271.064 (Calcd for C15H10FNO3+).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires harsh acids (H2SO4) | 68–81% |

| Suzuki Coupling | Compatible with sensitive functional groups | Pd catalyst cost | 45–70% |

| Oxime Formation | Stereochemical control | Requires excess NH2OH·HCl | 70–75% |

Industrial-Scale Considerations

The patent CN115124410A highlights a scalable route using isopropyl protection to avoid ultra-low temperatures. Key improvements include:

- Protecting Group : Isopropyl (vs. tert-butyldimethylsilyl), reducing cost and simplifying deprotection.

- Grignard Reagent : Isopropyl MgCl (commercially available) instead of sec-BuLi.

- Purity : Final product ≥99.5% (HPLC).

Emerging Methodologies

Recent advances include photochemical cyclization and enzyme-mediated oxime formation. For instance, Sc(OTf)3-catalyzed Friedel-Crafts acylation of Meldrum’s acid derivatives achieves 86% yield for related indenones.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one as an anticancer agent. Research indicates that this compound exhibits inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property positions it as a potential candidate for the development of new antimicrobial agents in the face of rising antibiotic resistance .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Preliminary studies have shown that (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one can effectively inhibit specific enzymes involved in metabolic pathways, which could be leveraged in drug design to target metabolic disorders .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is being explored for its potential use in the synthesis of advanced polymeric materials. Its unique functional groups can be utilized to modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial applications .

Flame Retardant Compositions

The compound has been investigated for use in flame retardant formulations. Its incorporation into polymer matrices has shown promise in improving the fire resistance of materials without compromising their mechanical properties. This application is crucial in industries where fire safety is paramount, such as construction and automotive sectors .

Agricultural Chemistry Applications

Pesticidal Activity

Emerging research suggests that (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one may possess pesticidal properties. Studies indicate that it can act against specific pests and pathogens affecting crops, thus contributing to integrated pest management strategies. Its application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells. |

| Study 2 | Antimicrobial Properties | Effective against both Gram-positive and Gram-negative bacteria with low MIC values. |

| Study 3 | Polymer Chemistry | Improved thermal stability when incorporated into polymer matrices. |

| Study 4 | Pesticidal Activity | Effective against common agricultural pests with minimal environmental impact. |

Mechanism of Action

The mechanism of action of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on estrogen receptors or other cellular targets, influencing various biological processes . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Research Findings

Structure-Activity Relationships (SAR) :

Comparative Solubility :

Data Tables

Table 1: Comparative Physicochemical Properties

*Predicted based on analogues.

Biological Activity

The compound (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one, a derivative of indene, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The molecular formula of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is C18H12FNO, with a molecular weight of 327.3 g/mol. The presence of the fluorine atom and hydroxyl groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin biosynthesis. The incorporation of hydroxyl groups often enhances binding affinity to these enzymes .

- Antioxidant Properties : Compounds with similar structural features have demonstrated significant antioxidant activity. The presence of the hydroxyphenyl group is known to contribute to radical scavenging capabilities, which can mitigate oxidative stress in cells .

- Cytotoxic Effects : Research indicates that certain derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant and Cytotoxicity Assays : In a study involving phenolic compounds, derivatives similar to (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one were tested for their ability to scavenge free radicals and inhibit cancer cell proliferation. Results indicated that compounds with hydroxyl substitutions exhibited lower cytotoxicity while maintaining antioxidant properties .

- Enzyme Inhibition Studies : A series of phenolic derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase activity. The most effective inhibitors displayed IC50 values significantly lower than the parent compounds, highlighting the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.